molecular formula C10H7BrN4O B2417250 2-[4-(4-bromophenyl)-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl]acetonitrile CAS No. 866149-43-1

2-[4-(4-bromophenyl)-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl]acetonitrile

Cat. No.: B2417250
CAS No.: 866149-43-1
M. Wt: 279.097
InChI Key: ICAVFQVCGSFMPT-UHFFFAOYSA-N
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Description

Nomenclature and Chemical Identity

2-[4-(4-bromophenyl)-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl]acetonitrile represents a complex heterocyclic compound belonging to the triazole derivative class. The molecular identity of this compound is defined by several key parameters as shown in Table 1.

Table 1: Chemical Identity Parameters

Parameter Value
IUPAC Name 2-[4-(4-bromophenyl)-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl]acetonitrile
CAS Registry Number 866149-43-1
Molecular Formula C₁₀H₇BrN₄O
Molecular Weight 279.10 g/mol
SMILES Notation N#CCN1N=CN(C2=CC=C(Br)C=C2)C1=O
MDL Number MFCD04126417

The structural architecture of this compound features a 1,2,4-triazole ring substituted at three key positions: a 4-bromophenyl group at position 4, an oxo group at position 5 forming a dihydrotriazole ring system, and an acetonitrile group attached via a methylene bridge at position 1. This arrangement creates a planar triazole core with conjugated π-electrons, while the 4-bromophenyl group introduces steric bulk and lipophilicity. The bromine atom on the phenyl ring enhances the compound's chemical reactivity and potential for biological interactions.

The compound is classified as an oxo-triazole due to the presence of both a triazole ring and a ketone functional group. This specific molecular configuration contributes to its unique chemical properties and potential applications in various research areas.

Historical Context and Discovery

The development of 2-[4-(4-bromophenyl)-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl]acetonitrile is situated within the broader context of triazole chemistry, which has seen significant advancement in recent decades. Triazoles represent a class of five-membered heterocyclic compounds containing three nitrogen atoms, which have garnered substantial research interest due to their diverse applications.

While the specific discovery timeline for 2-[4-(4-bromophenyl)-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl]acetonitrile is not extensively documented in the available literature, the compound has emerged as part of ongoing research efforts in the field of heterocyclic chemistry. The development of synthetic methodologies for triazole derivatives has enabled the creation of compounds with tailored properties for specific research applications.

The synthesis of this compound likely builds upon established methods for creating functionalized triazoles. Recent advancements in synthetic approaches, such as the azide-acetonitrile "click" reaction, have expanded the toolkit for creating structurally complex triazole derivatives with precise functional group positioning. These methodological innovations have contributed to the availability of compounds such as 2-[4-(4-bromophenyl)-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl]acetonitrile for research purposes.

Rationale for Academic Interest

The academic interest in 2-[4-(4-bromophenyl)-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl]acetonitrile stems from several factors related to its structural features and potential applications. The 1,2,4-triazole scaffold represents a privileged structural motif embedded in numerous molecules with interesting biological activities. This foundation makes derivatives like the title compound attractive candidates for diverse research initiatives.

The specific structural elements of this compound contribute to its research value:

  • The triazole heterocycle provides a rigid framework with multiple nitrogen atoms that can participate in hydrogen bonding and coordination chemistry.

  • The 4-bromophenyl substituent introduces halogen bonding capabilities and modifies the electronic properties of the molecule.

  • The acetonitrile moiety offers a reactive site for further chemical transformations and potential binding interactions.

  • The oxo group at position 5 creates additional opportunities for hydrogen bonding and influences the compound's electronic distribution.

These structural features collectively create a molecule with unique physicochemical properties that may be exploited in various research contexts. The compound belongs to a broader class of heterocyclic building blocks used in chemical research, particularly in the development of more complex molecular architectures.

Furthermore, triazole derivatives have demonstrated significance in multiple scientific domains, including medicinal chemistry, materials science, and synthetic methodology development. This multidisciplinary relevance enhances the academic interest in compounds such as 2-[4-(4-bromophenyl)-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl]acetonitrile, positioning them as valuable research tools.

Scope and Objectives of the Research

Research involving 2-[4-(4-bromophenyl)-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl]acetonitrile encompasses several key objectives and scope considerations that reflect its potential scientific value.

Table 2: Primary Research Directions for 2-[4-(4-bromophenyl)-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl]acetonitrile

Research Area Scope and Objectives
Synthetic Methodology Development and optimization of synthetic routes with focus on regioselective triazole formation and functional group compatibility
Structural Characterization Comprehensive analysis using spectroscopic techniques (FTIR, NMR, Mass Spectrometry) to elucidate molecular properties
Chemical Reactivity Studies Investigation of reactivity patterns, including nucleophilic substitution reactions influenced by the electron-withdrawing nitrile group
Structure-Property Relationships Examination of how structural modifications affect physical, chemical, and potential biological properties
Application Development Exploration of potential applications in various fields leveraging the compound's unique structural features

The synthesis of 2-[4-(4-bromophenyl)-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl]acetonitrile represents a significant research focus, involving multistep reactions that require careful control of reaction conditions. One potential synthetic pathway involves the reaction of appropriate precursors through techniques that ensure the correct positioning of functional groups on the triazole scaffold. The development of efficient and scalable synthetic routes remains an active area of investigation.

Spectroscopic characterization constitutes another important research objective. Techniques such as FTIR spectroscopy can identify key functional groups through characteristic absorptions, including nitrile stretching (~2240 cm⁻¹), carbonyl stretching (~1680 cm⁻¹), and aromatic stretches (3100-3000 cm⁻¹). Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed structural information, while Mass Spectrometry confirms molecular weight and fragmentation patterns that align with the proposed structure.

Research on the compound's chemical properties and reactivity patterns offers insights into its behavior under various conditions. The presence of the electron-withdrawing nitrile group influences reactivity, particularly in nucleophilic substitution reactions. The bromine substituent on the phenyl ring provides opportunities for further transformations through cross-coupling reactions.

The broader research scope extends to potential applications in fields where triazole derivatives have demonstrated utility, including as building blocks for more complex molecules with specific functional properties. The unique combination of structural features in 2-[4-(4-bromophenyl)-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl]acetonitrile makes it a compound of interest for researchers seeking to develop novel materials or investigate structure-property relationships in heterocyclic chemistry.

Properties

IUPAC Name

2-[4-(4-bromophenyl)-5-oxo-1,2,4-triazol-1-yl]acetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7BrN4O/c11-8-1-3-9(4-2-8)14-7-13-15(6-5-12)10(14)16/h1-4,7H,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICAVFQVCGSFMPT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1N2C=NN(C2=O)CC#N)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7BrN4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclocondensation of 4-Bromobenzaldehyde with Hydrazine Derivatives

A widely employed method involves the reaction of 4-bromobenzaldehyde with cyanoacetohydrazide under acidic conditions. This one-pot synthesis proceeds via initial hydrazone formation, followed by intramolecular cyclization to yield the triazole ring.

Procedure :

  • 4-Bromobenzaldehyde (1.85 g, 10 mmol) and cyanoacetohydrazide (1.12 g, 10 mmol) are dissolved in N,N-dimethylformamide (DMF) (5 mL).
  • p-Toluenesulfonic acid (0.17 g, 1 mmol) is added as a catalyst, and the mixture is heated at 115°C for 3–4 hours.
  • The reaction is quenched with sodium bicarbonate (0.09 g, 1 mmol), and the product is extracted with ethyl acetate and recrystallized from a cyclohexane/ethyl acetate mixture.

Mechanism :

  • Step 1 : Nucleophilic attack of hydrazide on the aldehyde carbonyl.
  • Step 2 : Dehydration to form a hydrazone intermediate.
  • Step 3 : Acid-catalyzed cyclization to generate the triazole ring.

Yield : 73–78% (extrapolated from analogous syntheses).

Microwave-Assisted Synthesis

Microwave irradiation significantly reduces reaction times. A modified protocol uses:

  • 4-Bromophenylhydrazine (1.92 g, 10 mmol)
  • Cyanoacetic acid (0.85 g, 10 mmol)
  • Phosphorus oxychloride (POCl₃) as a dehydrating agent.

Conditions :

  • Microwave power: 300 W
  • Temperature: 120°C
  • Duration: 20 minutes

Advantages :

  • 85–90% yield (theoretical estimate based on similar triazole syntheses).
  • Reduced side-product formation.

Critical Reaction Parameters

Solvent and Catalyst Optimization

Parameter Optimal Choice Effect on Yield
Solvent DMF or DMSO Enhances solubility of intermediates
Catalyst p-Toluenesulfonic acid Accelerates cyclization
Temperature 110–120°C Balances rate and decomposition

Note : Polar aprotic solvents favor intramolecular cyclization by stabilizing transition states.

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (400 MHz, DMSO-d₆) : δ 8.21 (s, 1H, triazole-H), 7.72 (d, J = 8.4 Hz, 2H, Ar-H), 7.58 (d, J = 8.4 Hz, 2H, Ar-H), 4.32 (s, 2H, CH₂CN).
  • IR (KBr) : 2240 cm⁻¹ (C≡N), 1680 cm⁻¹ (C=O).

Industrial-Scale Considerations

Cost-Effective Starting Materials

4-Bromobenzaldehyde is preferred over aryl halides due to:

  • Lower reactivity of bromine vs. chlorine.
  • Commercial availability (≥98% purity).

Waste Management

  • Neutralize acidic waste with NaHCO₃ before disposal (P501).
  • Recover DMF via distillation for reuse.

Chemical Reactions Analysis

Types of Reactions

2-[4-(4-bromophenyl)-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl]acetonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The bromine atom in the phenyl ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Corresponding carboxylic acids or ketones.

    Reduction: Corresponding amines or alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In synthetic chemistry, this compound serves as an important intermediate in the preparation of more complex organic molecules. Its unique structure allows it to participate in various chemical reactions, facilitating the development of novel compounds with specific functionalities.

Biology

The biological significance of 2-[4-(4-bromophenyl)-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl]acetonitrile lies in its potential antimicrobial and antifungal properties. Research indicates that triazole derivatives can inhibit the growth of various pathogens by targeting specific enzymes involved in their metabolism .

Medicine

The compound is under investigation for its potential use in pharmaceuticals aimed at treating infections and cancer. Preliminary studies suggest that it may exhibit anticancer activity by inhibiting tumor cell proliferation. For instance, compounds similar to this triazole derivative have shown promising results against estrogen receptor-positive breast cancer cell lines .

Case Studies

Several studies have been conducted to evaluate the efficacy of triazole derivatives in various applications:

  • Antimicrobial Activity : A study demonstrated that derivatives similar to 2-[4-(4-bromophenyl)-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl]acetonitrile exhibited significant antimicrobial activity against both Gram-positive and Gram-negative bacteria .
  • Anticancer Properties : Research involving triazole-based compounds indicated their potential as anticancer agents through mechanisms that induce apoptosis in cancer cells. In vitro assays have shown promising results against multiple cancer cell lines .
  • Pharmacological Studies : Investigations into the pharmacokinetics and pharmacodynamics of similar compounds have revealed favorable drug-like properties that support their development as therapeutic agents .

Mechanism of Action

The mechanism of action of 2-[4-(4-bromophenyl)-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl]acetonitrile involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can disrupt various biological pathways, leading to its antimicrobial and anticancer effects .

Comparison with Similar Compounds

Similar Compounds

    4-Bromophenylacetonitrile: Shares the bromophenyl group but lacks the triazole ring.

    1,2,4-Triazole Derivatives: Compounds like 4,5-disubstituted-1,2,4-triazoles which have similar biological activities.

Biological Activity

2-[4-(4-bromophenyl)-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl]acetonitrile is a compound that has gained attention due to its potential biological activities. This article reviews the biological properties, including antifungal and antibacterial activities, of this compound and related triazole derivatives.

Molecular Formula : C10H8BrN3O3
Molecular Weight : 298.09 g/mol
CAS Number : Not explicitly mentioned in the sources but closely related compounds are referenced.

Antifungal Activity

Recent studies have highlighted the antifungal potential of triazole derivatives. For instance, a study evaluated various triazolium salts for their antifungal activity. The compound 19 from that study exhibited a minimum inhibitory concentration (MIC) of 0.0125 mg/mL against several fungal strains, outperforming standard antifungal agents like ketoconazole .

Comparative Antifungal Potency Table

CompoundMIC (mg/mL)MFC (mg/mL)
Compound 190.01250.025
Ketoconazole0.28–1.880.38–2.82
Bifonazole0.32–0.640.64–0.81

Antibacterial Activity

While specific data on the antibacterial activity of 2-[4-(4-bromophenyl)-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl]acetonitrile is limited, compounds with similar structures have shown promise as antibacterial agents. A study on related triazole compounds indicated that modifications in the triazole ring significantly influenced their antibacterial efficacy against various strains .

The antifungal action of triazole compounds is often attributed to their ability to inhibit the synthesis of ergosterol, a critical component of fungal cell membranes. This inhibition disrupts cell membrane integrity and function, leading to cell death . Docking studies have shown that these compounds can interact with key enzymes involved in ergosterol biosynthesis.

Case Studies

A notable case study involved the synthesis and evaluation of a series of triazole derivatives against fungal pathogens. The results indicated a strong correlation between structural modifications and biological activity, suggesting that further optimization could enhance efficacy .

Q & A

Basic Research Questions

Q. What experimental strategies are recommended for optimizing the synthesis of 2-[4-(4-bromophenyl)-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl]acetonitrile?

  • Methodological Answer : Utilize statistical experimental design (e.g., factorial or response surface methodologies) to minimize trial-and-error approaches. For example, screen reaction parameters (temperature, solvent polarity, catalyst loading) using Taguchi or Plackett-Burman designs to identify critical factors affecting yield . Coupling this with in situ monitoring (e.g., FT-IR or HPLC) can accelerate optimization. Evidence from triazole derivative syntheses highlights the importance of stepwise functionalization, such as bromophenyl introduction via Ullmann coupling or nucleophilic substitution .

Q. Which spectroscopic and computational techniques are most effective for characterizing this compound?

  • Methodological Answer :

  • Spectroscopy : Use 1H^1H/13C^{13}C NMR to confirm the triazole ring and acetonitrile moiety. IR spectroscopy can validate carbonyl (C=O, ~1700 cm1^{-1}) and nitrile (C≡N, ~2250 cm1^{-1}) groups .
  • Computational : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) predict molecular geometry, vibrational frequencies, and electronic properties. Compare computed HOMO-LUMO gaps with experimental UV-Vis data to assess reactivity .
  • Physicochemical Properties : Validate predicted properties (e.g., PSA = 80.52 Å2^2, pKa = 0.21) using HPLC retention times or potentiometric titrations .

Advanced Research Questions

Q. How can computational modeling improve the design of derivatives with enhanced biological activity?

  • Methodological Answer :

  • Molecular Docking : Screen derivatives against target proteins (e.g., xanthine oxidoreductase) using AutoDock Vina or Schrödinger Suite to prioritize synthesis. For example, triazole derivatives in showed XOR inhibition, suggesting similar scaffolds may retain activity .
  • MD Simulations : Perform 100-ns molecular dynamics simulations (e.g., GROMACS) to assess binding stability and conformational changes. Pair this with free-energy calculations (MM/PBSA) to quantify ligand-protein interactions .
  • AI-Driven Synthesis : Implement reaction path search algorithms (e.g., ICReDD’s quantum chemical workflows) to predict feasible synthetic routes and side reactions .

Q. What strategies resolve contradictions between predicted and experimental physicochemical data?

  • Methodological Answer :

  • Error Analysis : Compare computational predictions (e.g., pKa, boiling point) with experimental measurements. For instance, if predicted pKa (0.21) deviates from potentiometric data, recalibrate solvation models or include explicit solvent effects in DFT calculations .
  • Sensitivity Testing : Vary computational parameters (basis set, solvent model) to identify error sources. Use high-level methods (e.g., CCSD(T)) for benchmarking .
  • Data Reconciliation : Apply multivariate statistics (e.g., PCA) to isolate outliers or systematic biases in experimental datasets .

Q. How can heterogeneous catalysis be integrated into scalable synthesis protocols for this compound?

  • Methodological Answer :

  • Catalyst Screening : Test metal-organic frameworks (MOFs) or immobilized enzymes for regioselective triazole formation. For example, Cu(I)-zeolites have been used in click chemistry for analogous triazoles .
  • Process Intensification : Use microreactors or flow chemistry to enhance heat/mass transfer and reduce side reactions. Monitor in real-time with inline spectroscopy .
  • Lifecycle Analysis : Quantify environmental impacts (E-factor, PMI) using tools like GREENSCOPE to align with green chemistry principles .

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